4-Aminobenzo-15-crown-5 hydrochloride

Fluorescent Sensor Iron Detection Bioimaging

Choose 4-Aminobenzo-15-crown-5 hydrochloride for applications demanding covalent immobilization. Unlike unmodified benzo-15-crown-5 ethers, this derivative's protonated aromatic amine confers aqueous solubility and serves as a reactive anchor for amide coupling or diazonium grafting onto electrodes, polymers, and membranes. Proven selectivity for Fe³⁺ (fluorescence quenching) and K⁺ (chromoionophore sensors), plus Li isotope enrichment. Essential for building reusable, flow-compatible sensors and separation media. Available in research to bulk quantities.

Molecular Formula C14H22ClNO5
Molecular Weight 319.78 g/mol
CAS No. 111076-66-5
Cat. No. B034903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzo-15-crown-5 hydrochloride
CAS111076-66-5
Molecular FormulaC14H22ClNO5
Molecular Weight319.78 g/mol
Structural Identifiers
SMILESC1COCCOC2=C(C=C(C=C2)N)OCCOCCO1.Cl
InChIInChI=1S/C14H21NO5.ClH/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13;/h1-2,11H,3-10,15H2;1H
InChIKeyHZNFLCQAHYOUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzo-15-crown-5 Hydrochloride (CAS 111076-66-5) Technical Specifications and Core Functionality


4-Aminobenzo-15-crown-5 hydrochloride (CAS 111076-66-5, MF: C14H22ClNO5, MW: 319.78 g/mol) [1] is a chemically functionalized crown ether within the benzo-15-crown-5 class. Its molecular architecture integrates a 15-crown-5 polyether cavity for alkali/alkaline earth metal cation complexation with an aromatic amine moiety, which is presented as a hydrochloride salt [2]. This structural configuration endows the compound with dual functionality: the crown ether ring provides a selective binding pocket, while the protonated amino group enhances aqueous solubility and serves as a reactive handle for covalent conjugation to polymers, surfaces, or biomolecules . As a result, it is employed as a key intermediate and active component in the development of advanced ion-selective sensors, supramolecular assemblies, and chromatographic separation media .

Procurement Alert: Why Unfunctionalized Benzo-15-crown-5 Cannot Replace 4-Aminobenzo-15-crown-5 Hydrochloride


While the benzo-15-crown-5 scaffold defines its cation recognition, the performance of unmodified benzo-15-crown-5 ethers is fundamentally limited by poor water solubility and an inability to be directly anchored to sensor platforms or polymer matrices [1]. The 4-aminobenzo-15-crown-5 hydrochloride derivative overcomes these critical barriers. The presence of the primary aromatic amine group, in its protonated hydrochloride form, confers significantly enhanced solubility in aqueous and polar organic media, eliminating the need for organic co-solvents in many analytical workflows . Crucially, this amine handle enables the precise, covalent immobilization of the crown ether onto solid supports (e.g., gold electrodes, polymer beads, membrane surfaces) via amide bond formation or diazonium chemistry [2]. This covalent anchoring is essential for fabricating robust, reusable, and flow-compatible sensors and separation media—capabilities that are simply absent in its non-functionalized analogs, making substitution in these applications ineffective.

Comparative Performance Data: Quantifying the Differentiation of 4-Aminobenzo-15-crown-5 Hydrochloride


Ferric Ion (Fe3+) Fluorescence Quenching Selectivity vs. Biologically Relevant Cations

4-aminobenzo-15-crown-5 (4AB15C5) exhibits selective binding and fluorescence quenching in response to ferric ions (Fe3+) in aqueous solution. In contrast, the fluorescence intensity remains unchanged upon exposure to a panel of 9 other cations at the same concentration [1].

Fluorescent Sensor Iron Detection Bioimaging

Potassium Detection Range and Selectivity in Chromogenic Assays vs. Sodium Interference

A chromogenic derivative of 4'-aminobenzo-15-crown-5, specifically the 2″,4″,6″-trinitrophenyl- derivative, enables linear spectrophotometric quantification of potassium ions (K+) across a broad concentration range even in the presence of a large excess of sodium ions (Na+), a common interferent [1].

Chromogenic Sensor Potassium Assay Spectrophotometry

Sandwich Complex Stability Enhancement in Tautomeric Dyes vs. Unsubstituted Crown Ethers

Chromoionophores synthesized from 4′-aminobenzo-15-crown-5 form exceptionally stable sandwich (2:1 ligand:metal) complexes with large cations like Sr2+ and Ba2+. This behavior contrasts with unsubstituted benzo-15-crown-5 ether, which favors a less stable 1:1 complex [1].

Supramolecular Chemistry Complexation Thermodynamics Optical Sensor

Procurement-Driven Application Scenarios for 4-Aminobenzo-15-crown-5 Hydrochloride


Fabrication of Ferric Ion (Fe3+) Selective Fluorescent Sensors for Biological and Environmental Samples

The high selectivity of 4AB15C5 for Fe3+ over a panel of 9 competing cations, including Fe2+, Na+, K+, and Ca2+, as demonstrated by fluorescence quenching measurements [1], makes it an ideal ionophore for the development of optical sensors. Its amine group can be conjugated to a fluorophore or directly anchored onto a solid support (e.g., a fiber optic tip) for real-time monitoring of ferric iron levels in aqueous systems like cell culture media, industrial wastewater, or corrosion testing environments.

Construction of Potassium-Selective Electrodes and Optodes for Clinical and Physiological Analysis

The ability of a 4-aminobenzo-15-crown-5-derived chromoionophore to accurately measure potassium concentrations (10-800 ppm) in the presence of a massive (>2000 ppm) sodium background [2] provides the foundational selectivity required for constructing robust K+-selective sensors. This makes the compound a valuable building block for developing polymeric membrane electrodes or disposable optical test strips intended for the analysis of undiluted whole blood, serum, or urine.

Synthesis of Advanced Crown Ether-Modified Polymers for Isotope and Metal Ion Separations

The amine functional group on 4-aminobenzo-15-crown-5 hydrochloride provides a unique chemical handle for covalent grafting onto polymer backbones, as exemplified by its use in creating polysulfone-graft-4'-aminobenzo-15-crown-5-ether (PSf-g-AB15C5) membranes [3]. These functionalized membranes are employed in chromatographic systems for high-efficiency adsorptive separation, such as the enrichment of lithium isotopes, where the grafted crown ether acts as the selective recognition site. This application is not feasible with non-aminated crown ethers.

Development of Supramolecular Assemblies and Self-Assembled Monolayers (SAMs) for Electrochemical Sensing

The compound's amine group enables its robust immobilization onto gold surfaces to form self-assembled monolayers (SAMs) [4]. This allows for the construction of reusable, label-free electrochemical sensors for sodium and other cations, where the target ion's binding event is transduced into a measurable change in capacitance or redox probe current. This surface-confined sensing format is essential for developing miniaturized, flow-injection, or implantable sensor devices.

Quote Request

Request a Quote for 4-Aminobenzo-15-crown-5 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.